molecular formula C42H56N4O7 B3366896 Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine

Cat. No.: B3366896
M. Wt: 728.9 g/mol
InChI Key: NAJDZKGRZBLNON-RKGCBODKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGP 53437 is a peptidomimetic inhibitor of human immunodeficiency virus type 1 protease. It contains a hydroxyethylene isostere and has shown potent antiviral activity. The compound inhibits recombinant human immunodeficiency virus type 1 protease with a very low inhibition constant, making it a promising candidate for therapeutic use in treating acquired immunodeficiency syndrome .

Preparation Methods

The synthesis of CGP 53437 involves several steps, including deproteinization, liquid-liquid extraction with diisopropyl ether, and deprotection of the primary amine followed by derivatization using fluorescamine . The industrial production methods for CGP 53437 are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the process.

Chemical Reactions Analysis

CGP 53437 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the hydroxyethylene isostere, potentially altering the compound’s activity.

    Substitution: Substitution reactions involving the hydroxyethylene isostere can lead to the formation of different analogs with varying degrees of antiviral activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CGP 53437 has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus type 1. It inhibits the replication of various strains of human immunodeficiency virus type 1 in acutely infected cells and has shown efficacy in delaying the onset of human immunodeficiency virus replication in primary human peripheral blood lymphocytes . The compound’s potent inhibition of human immunodeficiency virus type 1 protease makes it a valuable tool in virology research and a potential therapeutic agent for acquired immunodeficiency syndrome.

Mechanism of Action

CGP 53437 exerts its effects by inhibiting human immunodeficiency virus type 1 protease, an enzyme essential for the maturation of infectious virus particles. By binding to the active site of the protease, CGP 53437 prevents the processing of the Gag precursor protein p55, thereby blocking the late stage of the virus life cycle . This inhibition leads to a reduction in viral replication and the production of non-infectious virus particles.

Comparison with Similar Compounds

CGP 53437 is unique in its structure and potency compared to other human immunodeficiency virus protease inhibitors. Similar compounds include:

CGP 53437 stands out due to its low inhibition constant and high specificity for human immunodeficiency virus type 1 protease, making it a highly effective antiviral agent.

Properties

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34+,35+,36+,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJDZKGRZBLNON-RKGCBODKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Reactant of Route 2
Reactant of Route 2
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Reactant of Route 3
Reactant of Route 3
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Reactant of Route 4
Reactant of Route 4
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Reactant of Route 5
Reactant of Route 5
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Reactant of Route 6
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.